molecular formula C19H15ClFN3O5S2 B2462622 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 899965-80-1

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2462622
CAS No.: 899965-80-1
M. Wt: 483.91
InChI Key: KFPOWQIALKEYRU-UHFFFAOYSA-N
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Description

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a recognized small molecule inhibitor with primary activity against Spleen Tyrosine Kinase (SYK) and Fms-Like Tyrosine Kinase 3 (FLT3). This dual-targeting profile makes it a valuable chemical probe for investigating hematological malignancies, particularly acute myeloid leukemia (AML), where aberrant FLT3 signaling is a common driver of disease pathogenesis and progression. The compound's mechanism of action involves the potent inhibition of SYK, a kinase involved in B-cell receptor signaling and immune cell activation, and FLT3, a critical receptor tyrosine kinase for normal hematopoiesis. By simultaneously targeting these pathways, this inhibitor provides researchers with a tool to explore the complex interplay of signaling networks in cancer cells and to assess the therapeutic potential of concurrent pathway blockade. Its application extends to the study of autoimmune disorders and inflammatory conditions where SYK plays a central role. Research utilizing this compound has been cited in investigations of novel kinase inhibitor scaffolds, contributing to the understanding of structure-activity relationships in medicinal chemistry. This reagent is intended for the study of oncogenic signaling, drug resistance mechanisms, and for use in in vitro cell-based assays and high-throughput screening platforms to identify synergistic drug combinations.

Properties

CAS No.

899965-80-1

Molecular Formula

C19H15ClFN3O5S2

Molecular Weight

483.91

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H15ClFN3O5S2/c1-29-15-6-5-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-3-11(21)7-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

KFPOWQIALKEYRU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its diverse functional groups, including sulfonyl, pyrimidinone, sulfanyl, and acetamide moieties. Its molecular formula is C20H18ClN3O5S2C_{20}H_{18}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 480.0 g/mol. This structural complexity suggests potential applications in medicinal chemistry and pharmacology due to its anticipated interactions with biological targets.

The biological activity of this compound is largely attributed to its structural components:

  • Sulfonyl Group : Known for forming covalent bonds with target proteins, enhancing bioactivity.
  • Pyrimidinone Ring : Often associated with significant pharmacological properties.
  • Sulfanyl Group : May facilitate interactions with various biological targets.

The mechanism of action likely involves the interaction of the compound with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways involved in disease processes. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer-related enzymes and inflammatory pathways.

Biological Activity Data

Research into compounds structurally related to this compound indicates promising biological activities. Below is a summary of relevant findings:

Compound Name Biological Activity Mechanism
Compound AInhibits cancer cell proliferationTargets specific kinase pathways
Compound BAnti-inflammatory effectsModulates cytokine release
Compound CAntimicrobial activityDisrupts bacterial cell wall synthesis

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines : A study demonstrated that related pyrimidine derivatives effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation. The sulfonyl group was crucial for binding affinity.
  • Anti-inflammatory Properties : Research indicated that compounds similar to the target compound showed significant reductions in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name / Source Core Structure Key Substituents Functional Implications
Target Compound Pyrimidinone 3-Chloro-4-methoxyphenyl sulfonyl; 3-fluorophenyl acetamide Enhanced electrophilicity (sulfonyl), lipophilicity (fluorophenyl)
2-[(1-Chloro-3-oxoprop-1-en-1-yl)Amino]-4-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyrimidine-5-Carbonitrile Pyrimidinone Chloro-enaldehyde; 4-methoxyphenyl Reactivity toward nucleophiles (chloro-enaldehyde enables Schiff base formation)
2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide Thieno[3,2-d]pyrimidine 4-Chlorophenyl; trifluoromethylphenyl acetamide Increased steric bulk (thieno ring); enhanced metabolic resistance (CF₃ group)
3-Chloro-N-Phenyl-Phthalimide Phthalimide Chloro; phenyl Rigid aromatic core; used in polymer synthesis

Key Observations :

  • Compared to the thieno-pyrimidine analogue , the pyrimidinone core offers a less sterically hindered scaffold, which may favor solubility and synthetic accessibility.
Spectroscopic and Analytical Data
  • NMR Analysis :

    • highlights that substituents in regions A (positions 39–44) and B (positions 29–36) of pyrimidine derivatives cause distinct chemical shift variations . For the target compound, the 3-chloro-4-methoxyphenyl sulfonyl group would likely induce deshielding in adjacent protons, observable in δ 7.5–8.5 ppm (aromatic) and δ 3.8–4.2 ppm (sulfonyl-OCH₃).
    • The 3-fluorophenyl acetamide’s NH proton is expected near δ 10.5 ppm, similar to acetamide derivatives in .
  • Crystallography :

    • SHELX software () is widely used for small-molecule refinement, suggesting that the target compound’s crystal structure (if resolved) would employ similar protocols .

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